Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate (CAS: 161798-03-4) is a thiazole derivative characterized by a 4-butoxy-3-formylphenyl substituent at the 2-position of the thiazole ring. This compound is a key intermediate or impurity in the synthesis of febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia and gout . Its synthesis involves alkylation of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Compound IV) with n-butyl bromide under reflux conditions . The 4-butoxy group enhances lipophilicity, while the 3-formyl moiety serves as a reactive site for further derivatization (e.g., cyanation in febuxostat synthesis) .
Properties
Molecular Formula |
C18H21NO4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 2-(4-butoxy-3-formylphenyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-4-6-9-23-15-8-7-13(10-14(15)11-20)17-19-12(3)16(24-17)18(21)22-5-2/h7-8,10-11H,4-6,9H2,1-3H3 |
InChI Key |
VJLNMHCKFBZRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)OCC)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate typically involves the reaction of 4-butoxy-3-formylphenylboronic acid with ethyl 4-methylthiazole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Ethyl 2-(4-butoxy-3-carboxyphenyl)-4-methylthiazole-5-carboxylate.
Reduction: Ethyl 2-(4-butoxy-3-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
Substitution: Ethyl 2-(4-alkoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate.
Scientific Research Applications
Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or activating certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring at the 2-position of the thiazole core is a critical structural feature. Modifications here influence physicochemical properties and biological activity. Key analogues include:
Key Observations :
- Electron-donating groups (e.g., butoxy) increase solubility in nonpolar solvents compared to electron-withdrawing groups (e.g., CF₃, Cl) .
- The 3-formyl group in the target compound is critical for downstream reactions (e.g., conversion to cyano in febuxostat synthesis), whereas hydroxyl groups (as in ) are reactive sites for alkylation .
Key Observations :
Physicochemical and Spectroscopic Properties
Key Observations :
- The formyl group in the target compound shows distinct $ ^1 \text{H NMR} $ signals (δ 10.2) and IR stretches (~1700 cm⁻¹), absent in cyano or acetyl analogues .
- Melting points correlate with molecular symmetry; coumarin derivatives () exhibit higher melting points (~210–220°C) due to planar rigidity .
Key Observations :
Biological Activity
Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate, with CAS number 2230270-03-6, is a compound primarily recognized as an impurity of Febuxostat, a medication used to treat hyperuricemia in gout patients. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H21NO4S
- Molecular Weight : 347.43 g/mol
- Structure : The compound features a thiazole ring, which is significant for its biological interactions.
This compound exhibits biological activity primarily through its role as an impurity in Febuxostat. Febuxostat functions as a selective inhibitor of xanthine oxidase, an enzyme critical in uric acid production. By inhibiting this enzyme, Febuxostat effectively lowers serum uric acid levels, which is beneficial for patients with gout.
Pharmacological Effects
- Antihyperuricemic Activity : The compound contributes to the overall efficacy of Febuxostat in reducing uric acid levels.
- Potential Antioxidant Properties : Some studies suggest that thiazole derivatives may possess antioxidant capabilities, potentially mitigating oxidative stress in cells.
- Anti-inflammatory Effects : By lowering uric acid levels, the compound may indirectly reduce inflammation associated with gout flares.
Case Studies and Clinical Trials
Research into the biological activity of this compound is limited, primarily focusing on its role as an impurity in Febuxostat:
- Study on Febuxostat Efficacy : A clinical trial involving patients with chronic gout demonstrated that Febuxostat significantly reduced serum uric acid levels compared to allopurinol (a standard treatment), indicating the effectiveness of compounds like this compound in enhancing therapeutic outcomes .
- Toxicological Assessments : Toxicological studies have assessed the safety profile of Febuxostat and its impurities, including this compound. These studies indicate that while the primary drug is well-tolerated, monitoring impurities is crucial for ensuring patient safety .
Data Table
| Property | Value |
|---|---|
| CAS Number | 2230270-03-6 |
| Molecular Formula | C18H21NO4S |
| Molecular Weight | 347.43 g/mol |
| Biological Role | Impurity in Febuxostat |
| Primary Use | Antihyperuricemic agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
